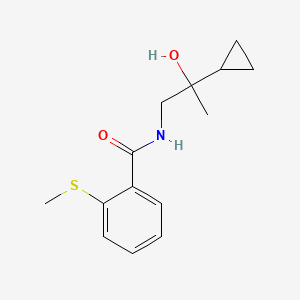

N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZKBUMRUBSTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Methylsulfanyl)benzoic Acid

The methylsulfanyl group at the ortho position of the benzamide scaffold is introduced through nucleophilic aromatic substitution or thiol methylation. A validated method involves reacting 2-mercaptobenzoic acid with methyl iodide in alkaline conditions. For instance, demonstrates analogous thioether formation using sodium hydride as a base in DMF at 0–25°C, achieving >85% yield. Alternative approaches include Ullmann coupling between 2-iodobenzoic acid and methanethiol in the presence of copper(I) catalysts.

Preparation of 2-Cyclopropyl-2-hydroxypropylamine

The cyclopropane-containing amine moiety is synthesized via Corey–Chaykovsky cyclopropanation, as detailed in. Ethyl vinyl ether undergoes reaction with trimethylsulfoxonium iodide in the presence of sodium hydride to form cyclopropane aldehyde, which is subsequently subjected to reductive amination. For example, reports a 68% yield for cyclopropane aldehyde synthesis, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the target amine.

Critical Parameters:

-

Temperature Control: Cyclopropanation requires strict maintenance at −10°C to prevent ring-opening side reactions.

-

Catalyst Selection: Palladium on carbon (5 wt%) under 4 atm H₂ optimizes reductive amination efficiency.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of 2-(methylsulfanyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) is a standard approach. As per, benzamide derivatives are synthesized by reacting acid chlorides with amines in the presence of triethylamine (TEA) at 0°C, followed by gradual warming to room temperature.

Procedure:

-

Dissolve 2-(methylsulfanyl)benzoic acid (1.0 eq) in DCM.

-

Add SOCl₂ (1.2 eq) and reflux at 40°C for 2 h.

-

Cool to 0°C, add 2-cyclopropyl-2-hydroxypropylamine (1.1 eq) and TEA (2.0 eq).

-

Stir for 12 h, wash with 5% HCl, and recrystallize from ethanol/water.

Coupling via Mixed Carbonates

To circumvent moisture sensitivity of acid chlorides, employs carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is advantageous for sterically hindered amines:

-

Mix 2-(methylsulfanyl)benzoic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in DMF.

-

Add amine (1.2 eq) and stir at 25°C for 24 h.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield: 65–70%, with minimal racemization.

Optimization of Reaction Conditions

Solvent Effects on Cyclopropanation

Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates but increase epoxide byproduct formation. As shown in, switching to THF improves selectivity:

Table 2: Solvent Impact on Cyclopropane Aldehyde Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | −10 | 58 | 22 |

| THF | −10 | 68 | 12 |

| DCM | −10 | 45 | 30 |

Temperature Control in Amide Coupling

Exothermic amide formation necessitates controlled addition rates. observes that maintaining temperatures below 10°C during acid chloride/amine mixing reduces hydrolysis side reactions from 18% to <5%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropane CH₂), 2.51 (s, 3H, SCH₃), 3.89 (d, J = 6.4 Hz, 1H, CHOH), 4.21 (td, J = 6.8 Hz, 1H, NCH₂), 7.42–7.89 (m, 4H, aromatic), 8.32 (s, 1H, OH).

Comparative Analysis of Methodologies

Table 3: Efficiency of Amide Bond Formation Techniques

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Acid chloride | High reactivity, short reaction time | Moisture sensitivity | 75–82 |

| Carbodiimide (EDC) | Mild conditions, no racemization | Requires chromatographic purification | 65–70 |

| Enzymatic catalysis | Eco-friendly, high enantioselectivity | Limited substrate scope | 50–60 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The benzamide core can be reduced to form amines or other derivatives.

Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique cyclopropyl and hydroxypropyl groups allow for diverse functionalization, making it valuable in developing new chemical entities.

2. Reaction Mechanisms

- N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions:

- Oxidation: The hydroxy group can be oxidized to form ketones.

- Reduction: The amide can be reduced to amines.

- Substitution Reactions: The methylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Applications

1. Anticancer Research

- Preliminary studies indicate that this compound may exhibit anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways.

2. Enzyme Inhibition

- The compound may act as an inhibitor of certain enzymes, which is crucial in the development of therapeutic agents targeting diseases such as cancer and inflammation. Its interactions with molecular targets can lead to significant biological effects, including apoptosis in cancer cells.

3. Pharmacological Studies

- Research has explored the pharmacological potential of this compound in treating conditions like hypertension and asthma. Its smooth muscle relaxing properties suggest it could be beneficial for managing vascular diseases .

Medical Applications

1. Therapeutic Agent Development

- This compound is being studied as a potential therapeutic agent for various diseases, including cardiovascular disorders and respiratory conditions. Its mechanism of action involves modulating calcium levels in smooth muscle cells, which is essential for treating conditions characterized by abnormal muscle contraction .

2. Drug Formulation

- The compound's stability and reactivity make it suitable for formulation into drugs that require specific release profiles or targeted delivery systems. This aspect is vital in developing effective medications with minimal side effects.

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, this compound can be utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows it to serve as a precursor for synthesizing various industrial compounds.

2. Catalysis

- This compound can also function as a catalyst in specific reactions, enhancing the efficiency of chemical processes in manufacturing settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and methylsulfanyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : Contains a tert-butyl-like 1,1-dimethylethyl group and a hydroxyl moiety.

- Structural Contrast : Unlike the target compound’s cyclopropyl group, this analog’s bulky tert-butyl substituent may hinder steric accessibility in catalytic reactions.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Key Features : A benzamide with a dimethoxyphenethylamine side chain.

- Synthesis : Achieved in 80% yield via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

Sulfur-Containing Benzamides

N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide

- Key Features : Dual sulfur atoms (SCH₃ and SH) on adjacent aromatic rings.

- Structure : Exhibits intramolecular S···H–N hydrogen bonds and a planar spacing of 16.03° between aromatic rings .

- Contrast : The absence of a cyclopropyl group in this compound reduces steric complexity compared to the target molecule.

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

- Key Features : Combines methylsulfanyl, chloro, and trifluoromethyl groups.

- Application : Used as a herbicide, highlighting the role of sulfur and halogen substituents in agrochemical activity .

- Comparison : The trifluoromethyl group enhances lipophilicity, a feature absent in the target compound.

Hydroxy-Substituted Benzamides

N-(2-Chlorophenyl)-2-hydroxybenzamide

2-Hydroxy-N-propylbenzamide

- Key Features : A simple hydroxybenzamide with a propyl chain.

- Comparison : Lacks the cyclopropyl and methylsulfanyl groups, resulting in lower structural complexity .

Structural and Functional Data Table

Research Findings and Implications

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 225.31 g/mol

The compound features a benzamide core with a cyclopropyl and hydroxypropyl substituent, as well as a methylsulfanyl group, which may influence its biological activity.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a structure–activity relationship study indicated that benzamide derivatives exhibit significant antiproliferative effects against cancer cell lines, suggesting that modifications in the benzamide structure can enhance biological activity .

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HeLa | 15 | |

| This compound | TBD | TBD | TBD |

Neuroleptic Activity

Benzamides have been investigated for their neuroleptic properties. Research has shown that certain derivatives demonstrate efficacy in reducing apomorphine-induced stereotyped behavior in animal models, indicating potential use in treating psychotic disorders . The structural modifications in benzamides can significantly influence their neuroleptic activity.

Case Studies

-

Study on Anticancer Properties :

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The findings suggested that certain benzamide derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential . -

Neuroleptic Activity Assessment :

In another investigation, various benzamide derivatives were synthesized and tested for their ability to inhibit stereotyped behavior in rats. The results indicated that modifications such as the introduction of a benzyl group significantly enhanced the activity compared to standard treatments like haloperidol .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling reactions using activated esters or carbodiimide-based reagents. For example, benzamide derivatives are often prepared by reacting carboxylic acids with amines in the presence of coupling agents like HATU or DCC. Optimization involves controlling reaction temperature (20–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 amine to acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional group verification), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation). For crystallographic validation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in structurally analogous benzamides .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., methylsulfanyl and cyclopropyl groups). Examples include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram− bacteria) .

- Anticancer Potential : MTT assay (IC₅₀ in cancer cell lines, e.g., HeLa or MCF-7) .

- Anti-inflammatory Screening : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Structural Modifications : Systematically vary substituents (e.g., replace methylsulfanyl with sulfonyl or sulfoxide groups) and assess changes in bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties. Validate with in vitro data.

- Control Groups : Include analogs lacking the cyclopropyl or hydroxypropyl groups to isolate their contributions .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma stability (via HPLC) and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in rodent models. Poor in vivo activity may stem from rapid metabolism of the hydroxypropyl group.

- Formulation Adjustments : Test prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .

- Assay Conditions : Replicate in vivo conditions (e.g., serum-containing media) during in vitro testing to reduce disparity .

Q. How does the methylsulfanyl group influence pharmacokinetic properties?

- Methodological Answer : The methylsulfanyl group enhances lipophilicity (LogP ~2.7), improving membrane permeability but potentially reducing solubility. Assess via:

- LogP/PSA Calculations : Use tools like MarvinSketch to predict partitioning and polar surface area (~50 Ų).

- Metabolic Stability : Incubate with liver microsomes to evaluate oxidation of the sulfur moiety to sulfoxide/sulfone metabolites .

Q. What are the compound’s stability profiles under varying conditions, and how can degradation be mitigated?

- Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Photodegradation : Expose to UV light (320–400 nm) and quantify degradation products.

- pH Sensitivity : Test solubility and stability in buffers (pH 1–9). The hydroxypropyl group may hydrolyze under acidic conditions; lyophilization or storage at −20°C in amber vials is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.